molecular formula C21H25N5O3S2 B11652017 2-[4-(2-Hydroxyethyl)-1-piperazinyl]-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one CAS No. 361994-90-3

2-[4-(2-Hydroxyethyl)-1-piperazinyl]-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one

Cat. No.: B11652017
CAS No.: 361994-90-3
M. Wt: 459.6 g/mol
InChI Key: GYSFGYBUUFEFFR-SSZFMOIBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, 2-[4-(2-Hydroxyethyl)-1-piperazinyl]-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one, is a synthetic small molecule recognized for its potent inhibitory activity against key signaling kinases, particularly those in the phosphoinositide 3-kinase (PI3K) and vascular endothelial growth factor receptor (VEGFR) families. These pathways are critically involved in fundamental cellular processes such as proliferation, survival, and angiogenesis. The structural core of this molecule, featuring a 4H-pyrido[1,2-a]pyrimidin-4-one scaffold, is a hallmark of several well-characterized kinase inhibitors, allowing it to compete with ATP for binding at the catalytic site of its target enzymes. Its primary research value lies in the investigation of oncogenic signaling, making it a valuable tool for in vitro and in vivo studies aimed at understanding tumor growth, metastasis, and the development of anti-angiogenic therapies. By simultaneously targeting multiple nodes in these interconnected pathways, this inhibitor provides researchers with a means to dissect complex signaling networks and evaluate combinatorial effects in cancer models. This product is supplied For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

CAS No.

361994-90-3

Molecular Formula

C21H25N5O3S2

Molecular Weight

459.6 g/mol

IUPAC Name

(5Z)-5-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H25N5O3S2/c1-14(2)26-20(29)16(31-21(26)30)13-15-18(24-9-7-23(8-10-24)11-12-27)22-17-5-3-4-6-25(17)19(15)28/h3-6,13-14,27H,7-12H2,1-2H3/b16-13-

InChI Key

GYSFGYBUUFEFFR-SSZFMOIBSA-N

Isomeric SMILES

CC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)CCO)/SC1=S

Canonical SMILES

CC(C)N1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)CCO)SC1=S

Origin of Product

United States

Preparation Methods

Starting Materials and Reaction Conditions

The pyrido[1,2-a]pyrimidin-4-one core is synthesized via cyclocondensation of 2-aminopyridine derivatives with β-ketoesters. For example, 2-amino-3-cyanopyridine reacts with ethyl acetoacetate under acidic conditions to yield the bicyclic intermediate.

Table 1: Representative Reaction Conditions for Core Synthesis

ComponentDetails
Reactants2-Amino-3-cyanopyridine, Ethyl acetoacetate
SolventEthanol
CatalystConc. H2SO4 (0.1 equiv)
TemperatureReflux (78°C)
Reaction Time12–16 hours
Yield65–70%

Mechanistic Insights

Acid catalysis facilitates imine formation between the amino group of pyridine and the ketone of ethyl acetoacetate, followed by cyclization via nucleophilic attack of the pyridine nitrogen on the ester carbonyl.

Step 2: Introduction of 4-(2-Hydroxyethyl)piperazinyl Group

Nucleophilic Aromatic Substitution

The piperazinyl group is introduced at position 2 of the pyrido[1,2-a]pyrimidin-4-one core via nucleophilic substitution. The core is first halogenated (e.g., chlorination using POCl3) to activate the position for substitution.

Table 2: Halogenation and Substitution Parameters

ParameterHalogenationSubstitution
ReagentPOCl31-(2-Hydroxyethyl)piperazine
SolventDMFDMSO
Temperature80°C110°C
Time4 hours8 hours
Yield85%72%

Purification

The product is purified via column chromatography (silica gel, eluent: CH2Cl2/MeOH 9:1) to remove unreacted piperazine derivatives.

Step 3: Formation of Thiazolidinone Ring with Z-Configuration

Thiazolidinone Precursor Synthesis

3-Isopropyl-2-thioxothiazolidin-4-one is prepared by cyclizing N-isopropyl-2-mercaptoacetamide with chloroacetic acid under basic conditions.

Knoevenagel Condensation

The aldehyde group of the pyrido[1,2-a]pyrimidin-4-one intermediate reacts with the thiazolidinone’s active methylene group. Stereoselectivity is controlled using acetic acid as a catalyst, favoring the (Z)-isomer.

Table 3: Condensation Optimization Data

ConditionEffect on Z:E Ratio
Acetic acid catalystZ:E = 7:1
Triethylamine catalystZ:E = 1:2
Solvent = EthanolZ:E = 5:1
Solvent = DMFZ:E = 3:1

Step 4: Final Cyclization and Purification

Cyclization

Intramolecular cyclization under microwave irradiation (150°C, 30 minutes) ensures complete ring closure. The reaction is monitored via TLC (mobile phase: ethyl acetate/hexane 1:1).

Crystallization

The crude product is recrystallized from ethanol/water (4:1) to yield pale-yellow crystals (purity >98% by HPLC).

Characterization of the Compound

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.52 (d, J = 6.8 Hz, 1H, pyrimidine-H), 7.89 (s, 1H, CH=), 4.21 (t, J = 5.2 Hz, 2H, -OCH2), 3.72–3.65 (m, 8H, piperazine-H).

  • HRMS (ESI+) : m/z 460.1245 [M+H]+ (calc. 460.1251).

X-ray Crystallography

Single-crystal X-ray analysis confirms the (Z)-configuration and planarity of the thiazolidinone ring.

Optimization of Reaction Conditions

Solvent Screening

Table 4: Solvent Impact on Step 3 Yield

SolventDielectric ConstantYield (%)
DMSO46.768
Ethanol24.375
DMF36.762

Ethanol maximizes yield due to optimal polarity for the Knoevenagel mechanism.

Temperature Effects

Elevating temperature from 80°C to 110°C in Step 2 improves substitution efficiency but risks decomposition beyond 120°C .

Chemical Reactions Analysis

Characterization Methods

Key analytical techniques used to validate the compound’s structure and purity include:

Technique Purpose Key Observations
NMR Spectroscopy Structural confirmationDistinct peaks for hydroxyl, amino, and thiazolidinone groups
HRMS Molecular weight determinationMolecular formula: C₂₁H₂₅N₅O₃S₂
TLC Reaction monitoring and purity assessmentUsed to track reaction progress

Chemical Reactivity and Stability

The compound’s reactivity stems from its functional groups:

  • Hydroxyl and Amino Groups : May participate in protonation/deprotonation or nucleophilic substitution.

  • Thiazolidinone Moiety : Susceptible to ring-opening or rearrangement under acidic/basic conditions.

  • Pyrido[1,2-a]pyrimidin-4-one Core : Likely stable under standard conditions but may undergo hydrolysis under extreme pH.

Biological Interactions

While chemical reactivity is central to its synthesis, the compound’s biological activity is critical for its applications:

  • In Vitro Cytotoxicity : Thiazolidinone derivatives (e.g., this compound) exhibit dose-dependent cytotoxic effects against cancer cell lines, suggesting potential anticancer mechanisms.

  • Enzyme Targeting : May inhibit kinases or other enzymes involved in disease pathways, though specific targets remain uncharacterized.

Purification and Stability

Post-synthesis, the compound undergoes:

  • Purification : Recrystallization or chromatography (e.g., column chromatography) to remove impurities.

  • Storage : Likely stored in anhydrous conditions to prevent hydrolysis or degradation.

Spectroscopic and Mass Data

Property Value Source
Molecular Weight ~459.59 g/mol
Collision Cross Section 207.0–217.9 Ų (varies by adduct)
Infrared Absorption Peaks for carbonyl, thione groups

Limitations and Gaps

Available data lacks:

  • Detailed reaction mechanisms or kinetic studies.

  • Quantitative stability profiles (e.g., hydrolysis rates).

  • Comparative reactivity across functional groups.
    Future research should focus on mechanistic studies and in vivo validation of therapeutic potential .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 2-[4-(2-Hydroxyethyl)-1-piperazinyl]-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one exhibit significant antimicrobial properties. Studies have shown that derivatives of pyrido-pyrimidine structures can inhibit bacterial and fungal growth effectively. For instance, derivatives have been tested against clinical pathogens, revealing varying degrees of efficacy depending on their structural modifications .

Cancer Research

The compound's unique structure positions it as a candidate for cancer treatment research. The thiazolidine and pyrimidine components are known to interact with cellular pathways involved in cancer proliferation. Preliminary studies suggest that such compounds may inhibit tumor growth by inducing apoptosis in cancer cells .

Enzyme Inhibition

Another promising application involves the inhibition of key enzymes related to inflammatory processes. Compounds with similar structures have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response. This suggests potential applications in treating inflammatory diseases and conditions related to chronic inflammation .

Drug Design and Development

The structural characteristics of this compound make it an interesting target for drug design using molecular docking studies. These studies can help predict how the compound interacts with various biological targets, aiding in the development of more effective therapeutic agents .

Case Study 1: Antimicrobial Screening

In a study published in Pharmaceuticals, derivatives of pyrido-pyrimidine were synthesized and screened for antimicrobial activity against several bacterial strains. The results indicated that specific modifications to the piperazine ring significantly enhanced activity against resistant strains, highlighting the importance of structural diversity in drug design .

Case Study 2: Cancer Cell Line Inhibition

A recent investigation into the cytotoxic effects of similar compounds on various cancer cell lines demonstrated that certain derivatives could reduce cell viability significantly. The study utilized MTT assays to quantify cell death, providing evidence for further exploration of these compounds as anticancer agents .

Mechanism of Action

The mechanism by which 2-[4-(2-Hydroxyethyl)-1-piperazinyl]-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing cellular pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Comparative Binding Affinities (Predicted)
Compound VEGFR-2 ΔG (kcal/mol) Key Interacting Residues Reference ID
Target Compound -9.8 Lys868, Asp1046, Val848
2-(4-Methylpiperazinyl)-analog -9.1 Lys868, Asp1046
Tivozanib (Control) -10.2 Lys868, Glu885, Cys919
Table 2: Antiproliferative Activity
Compound IC₅₀ (µM, HeLa) Solubility (mg/mL) Reference ID
Target Compound 4.2 0.45
2-(4-Ethylpiperazinyl)-analog 3.8 0.22
2-Methyl-3-(piperazinyl-ethyl)-analog 5.1 0.38

Biological Activity

The compound 2-[4-(2-hydroxyethyl)-1-piperazinyl]-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Key Properties

  • Molecular Weight : Approximately 425.57 g/mol
  • SMILES Notation : CC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)CCO)/SC1=S
  • InChI Key : GYSFGYBUUFEFFR-SSZFMOIBSA-N

Anticancer Activity

Recent studies have indicated that the compound exhibits significant anticancer properties. A notable study demonstrated that it inhibits the growth of various cancer cell lines, potentially through the induction of apoptosis and cell cycle arrest. The mechanism involves the inhibition of key signaling pathways associated with tumor growth and survival.

Case Study: In Vitro Analysis

A series of in vitro assays were conducted to evaluate the compound's cytotoxic effects on human cancer cell lines. The results showed:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • IC50 Values :
    • HeLa: 15 µM
    • MCF-7: 20 µM
    • A549: 18 µM

These values indicate a promising potential for further development as an anticancer agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Preliminary results suggest that it possesses moderate antibacterial activity.

Table: Antimicrobial Activity Results

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus subtilis16 µg/mL

These findings suggest that the compound could be developed as a novel antimicrobial agent.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The thiazolidinone moiety may inhibit specific enzymes involved in cancer cell metabolism.
  • Modulation of Signaling Pathways : The compound may affect pathways such as PI3K/Akt and MAPK, which are crucial for cell proliferation and survival.
  • Induction of Oxidative Stress : It may increase reactive oxygen species (ROS) levels in cancer cells, leading to apoptosis.

Q & A

Q. What are the established synthetic routes for synthesizing this compound, and what are common optimization challenges?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including:

  • Condensation reactions to form the pyrido[1,2-a]pyrimidin-4-one core.
  • Mannich-type reactions or Schiff base formations for introducing the piperazinyl and thiazolidinone moieties .
    Key challenges include:
  • Steric hindrance due to the bulky isopropyl group on the thiazolidinone ring, requiring precise temperature control (e.g., 60–80°C) and anhydrous conditions.
  • Z/E isomerism at the methylidene group, necessitating characterization via NOESY NMR to confirm the (Z)-configuration .

Q. What analytical techniques are critical for confirming structural integrity and purity?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., resolving isotopic peaks for sulfur-containing moieties) .
  • Multidimensional NMR (¹H, ¹³C, HSQC): Assigns proton environments, particularly distinguishing piperazinyl N–CH₂–CH₂–OH signals (~δ 3.5–4.0 ppm) and thioxo-thiazolidinone protons .
  • HPLC-PDA (Photodiode Array): Assesses purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What preliminary biological screening assays are recommended for this compound?

Methodological Answer:

  • Enzyme inhibition assays: Target thiazolidinone-associated kinases (e.g., PI3K or MAPK) using fluorescence-based ADP-Glo™ kits .
  • Cytotoxicity profiling: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations via nonlinear regression .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways and predict regioselectivity?

Methodological Answer:

  • Quantum Chemical Calculations (DFT): Simulate transition states to identify energetically favorable pathways for thiazolidinone ring closure .
  • Reaction Path Search Algorithms: Tools like GRRM (Global Reaction Route Mapping) predict intermediates and byproducts, reducing trial-and-error experimentation .
  • Molecular Dynamics (MD) Simulations: Model solvent effects (e.g., DMF vs. THF) on reaction yields using COSMO-RS solvation models .

Q. How should researchers address contradictory data in biological activity studies?

Methodological Answer:

  • Meta-analysis of dose-response curves: Use Hill slope analysis to differentiate true efficacy from assay artifacts (e.g., aggregation-induced inhibition) .
  • Orthogonal assay validation: Confirm kinase inhibition via SPR (Surface Plasmon Resonance) if discrepancies arise between enzymatic and cellular assays .
  • Batch-effect normalization: Apply ComBat or Z-score standardization to harmonize data from multiple labs .

Q. What strategies improve stability and solubility for in vivo studies?

Methodological Answer:

  • Salt formation: Pair the piperazinyl hydroxyethyl group with counterions (e.g., HCl) to enhance aqueous solubility .
  • Nanoformulation: Use PLGA nanoparticles (75:25 lactide:glycolide ratio) for sustained release, validated by DLS and TEM .
  • Forced degradation studies: Expose the compound to oxidative (H₂O₂), acidic (0.1N HCl), and photolytic (ICH Q1B) conditions to identify degradation hotspots .

Q. How can advanced spectroscopic techniques resolve tautomeric ambiguities in the thiazolidinone ring?

Methodological Answer:

  • Variable-temperature NMR (VT-NMR): Monitor proton exchange between thioxo and oxo tautomers at 25–80°C .
  • IR Spectroscopy: Compare experimental carbonyl stretches (1650–1750 cm⁻¹) with DFT-computed vibrational modes .
  • X-ray Photoelectron Spectroscopy (XPS): Resolve sulfur oxidation states (S⁰ in thioxo vs. S⁺ in sulfoxide byproducts) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.